N-(2-cyanophenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- A 3-ethyl-4-oxo substitution on the pyrimidine ring.
- A phenyl group at position 6 of the thienopyrimidine scaffold.
- A sulfanylacetamide side chain linked to a 2-cyanophenyl moiety.
These structural elements are critical for its biological activity, particularly in kinase inhibition and enzyme modulation. The ethyl group enhances lipophilicity, while the cyanophenyl moiety may influence electronic properties and binding affinity to target proteins .
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c1-2-27-22(29)21-18(12-19(31-21)15-8-4-3-5-9-15)26-23(27)30-14-20(28)25-17-11-7-6-10-16(17)13-24/h3-12H,2,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHLVKOUQGGJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyanophenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the thieno[3,2-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, anti-cancer, and antimicrobial properties. The following sections will explore its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 446.54 g/mol. The compound features a thieno[3,2-d]pyrimidine core with various functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H18N4O2S2 |
| Molecular Weight | 446.54 g/mol |
| Structure | Thieno[3,2-d]pyrimidine core with cyanophenyl and acetamide groups |
Anticancer Potential
The anticancer activity of thieno[3,2-d]pyrimidine derivatives has been documented in several studies. In particular, compounds that inhibit vascular endothelial growth factor receptor (VEGFR) have shown promise in targeting cancer cell proliferation. Molecular docking studies indicated that certain derivatives bind effectively to VEGFR-2, exhibiting IC50 values in the low micromolar range.
A comparative analysis of similar compounds revealed that those with structural similarities to N-(2-cyanophenyl)-2-{...} exhibited significant cytotoxic effects against various cancer cell lines:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Thieno[3,2-d]pyrimidine derivative A | 21.00 | HepG2 (liver) |
| Thieno[3,2-d]pyrimidine derivative B | 26.10 | MCF-7 (breast) |
This data indicates a need for further investigation into the specific anticancer mechanisms of N-(2-cyanophenyl)-2-{...}.
The proposed mechanism by which thieno[3,2-d]pyrimidine derivatives exert their biological effects includes:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer progression or bacterial survival.
- Disruption of Cell Signaling : By interfering with signaling pathways such as those mediated by VEGFRs or other growth factors.
- Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells.
Study 1: Antibacterial Efficacy
A study conducted on a series of thieno[3,2-d]pyrimidine analogs demonstrated their antibacterial efficacy against Proteus vulgaris and Bacillus subtilis. The most active compound exhibited a zone of inhibition of 1.4 cm against Bacillus subtilis, indicating strong antibacterial properties.
Study 2: Cytotoxicity Against Cancer Cells
In vitro assessments revealed that thieno[3,2-d]pyrimidine derivatives could significantly inhibit the growth of HepG2 and MCF-7 cell lines. The study emphasized the importance of structural modifications in enhancing biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-d]pyrimidinone Derivatives
IWP2 (N-(6-methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]acetamide)
- Structural Differences : Lacks the 3-ethyl and 6-phenyl groups present in the target compound. Instead, it has a tetrahydrofuran ring and a benzothiazole substituent.
- Key Data :
- Molecular weight: 465.52 g/mol.
- Activity: IC₅₀ = 0.1–1 µM in WNT pathway inhibition.
N-(2,3-dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide
- Structural Differences: Replaces the thienopyrimidine core with a dihydropyrimidinone ring and substitutes the cyanophenyl with a dichlorophenyl group.
- Key Data :
Sulfanylacetamide Derivatives with Heterocyclic Cores
N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t)
- Structural Differences: Features an oxadiazole ring instead of thienopyrimidine and includes an indole substituent.
- Biological Activity : Exhibits α-glucosidase inhibition (IC₅₀ = 18.3 µM) and moderate LOX inhibition .
- Key Data: Molecular weight: 428.5 g/mol. Melting point: Not reported.
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a)
Comparative Analysis Table
Key Research Findings
Synthetic Accessibility: The target compound’s synthesis likely involves coupling a thienopyrimidinone intermediate with 2-cyano-2-bromoacetamide, analogous to methods used for IWP2 .
Structure-Activity Relationships (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
